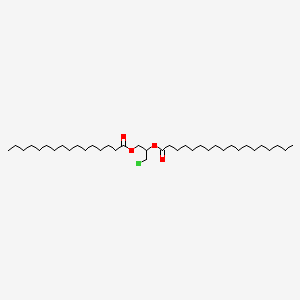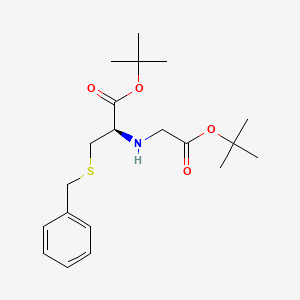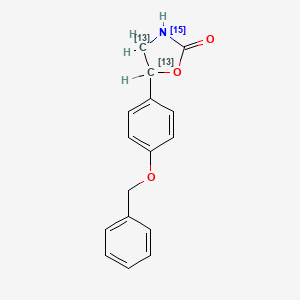
5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one is a synthetic molecule belonging to the oxazolidinone class of compounds. It is a powerful and versatile synthetic molecule with many potential applications in scientific research.
科学的研究の応用
5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one has a wide range of potential applications in scientific research. It has been used in the development of new drugs, as a potential inhibitor of the enzyme acetylcholinesterase, and as a potential probe for studying enzyme-substrate interactions. It has also been used as a model compound for studying protein-ligand interactions, as well as for studying the binding of small molecules to proteins.
作用機序
The mechanism of action of 5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one is not yet fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. It is also believed to interact with other proteins, such as G-protein coupled receptors, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one are not yet well understood. However, it is believed to act as an inhibitor of acetylcholinesterase, which could lead to increased levels of acetylcholine in the brain, resulting in increased alertness, improved cognitive function, and improved memory. It is also believed to interact with other proteins, such as G-protein coupled receptors, to modulate their activity, which could lead to a variety of physiological effects.
実験室実験の利点と制限
The main advantage of 5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one for lab experiments is its versatility. It can be used to study a wide range of biological processes, such as enzyme-substrate interactions, protein-ligand interactions, and the binding of small molecules to proteins. It is also relatively inexpensive and easy to synthesize. The main limitation of this compound is that its mechanism of action is not yet fully understood, so it is difficult to predict its effects in different contexts.
将来の方向性
There are many potential future directions for 5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one research. These include further elucidating its mechanism of action, exploring its potential applications in drug development, and studying its interactions with other proteins. Additionally, further research could be done to investigate its potential effects on cognitive function and memory, as well as its potential use in other medical applications. Finally, further research could be done to explore its potential use as a model compound for studying protein-ligand interactions and the binding of small molecules to proteins.
合成法
5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one can be synthesized through a two-step process. The first step involves the condensation of 4-methoxybenzaldehyde with 2-amino-1,3-oxazolidin-5-one, followed by the addition of a nucleophile (usually a secondary amine) to the resulting product. This process can be carried out in aqueous or organic solvents, and the final product can be isolated by crystallization.
特性
IUPAC Name |
5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,17,18)/i10+1,15+1,17+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDVKHYDKDBVHD-RNXOINPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH](OC(=O)[15NH]1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



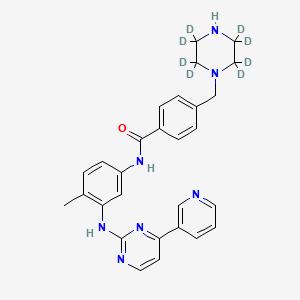
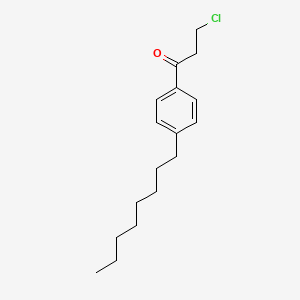

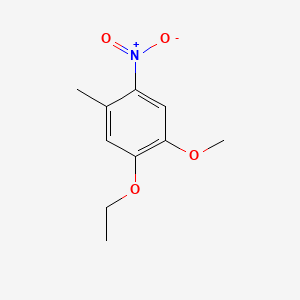
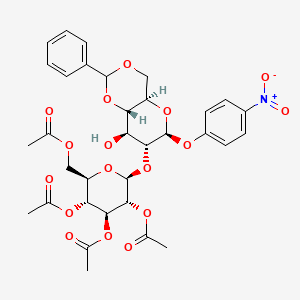
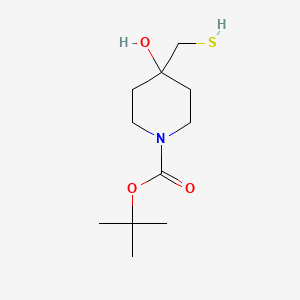
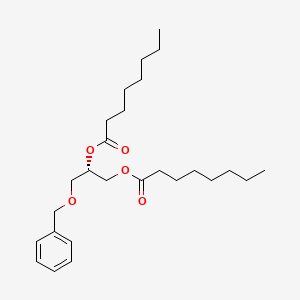
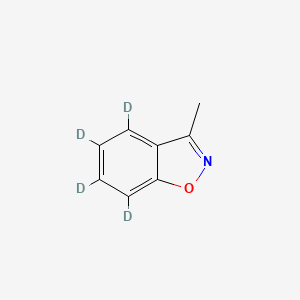
ethan-1-one](/img/structure/B562176.png)
